Superior SHG in 3‑Phenyl vs. 3‑Methyl Derivatives
In a comparative study of isoxazolone‑based crystals, 3‑phenyl‑5‑isoxazolone derivatives exhibited significantly enhanced second harmonic generation (SHG) intensities relative to the benchmark crystal OH1. Four acentric 3‑phenyl‑5‑isoxazolone‑based crystals (PDI, PTI, PFI, PMI‑(I)) showed SHG intensities 1 to 3 times that of OH1 under 2.09 μm excitation, whereas 3‑methyl‑5‑isoxazolone‑based compounds failed to crystallize in noncentrosymmetric space groups and were not viable for SHG applications [1].
| Evidence Dimension | Second Harmonic Generation (SHG) Intensity |
|---|---|
| Target Compound Data | 3‑Phenyl‑5‑isoxazolone‑based crystals (PDI, PTI, PFI, PMI‑(I)): SHG intensity ≈ 1× – 3× that of OH1 |
| Comparator Or Baseline | OH1 crystal (standard nonlinear optical material) |
| Quantified Difference | SHG intensity ratio = 1:1 to 3:1 (target vs. OH1) |
| Conditions | Powder SHG test under 2.09 μm light; single‑crystal X‑ray diffraction confirmed noncentrosymmetric space groups for 3‑phenyl derivatives |
Why This Matters
For procurement in nonlinear optics, 3‑phenyl‑5‑isoxazolone is a requisite precursor for accessing high‑SHG crystalline materials, while 3‑methyl analogs are non‑functional in this context.
- [1] Zhang, X., Jiang, X., Liu, P., Li, Y., Tu, H., Lin, Z., Xu, D., Zhang, G., Wu, Y., & Yao, J. (2016). Molecular design on isoxazolone-based derivatives with large second-order harmonic generation effect and terahertz wave generation. CrystEngComm, 18(20), 3667-3673. DOI: 10.1039/C6CE00398B View Source
